5-Iododiazinan-3-one
Description
5-Iododiazinan-3-one is a heterocyclic compound featuring a six-membered diazine ring (containing two nitrogen atoms) with an iodine substituent at position 5 and a ketone group at position 2. The iodine atom in such compounds often enhances electrophilic reactivity and influences pharmacokinetic properties, including lipophilicity and metabolic stability.
Properties
Molecular Formula |
C4H7IN2O |
|---|---|
Molecular Weight |
226.02 g/mol |
IUPAC Name |
5-iododiazinan-3-one |
InChI |
InChI=1S/C4H7IN2O/c5-3-1-4(8)7-6-2-3/h3,6H,1-2H2,(H,7,8) |
InChI Key |
LFXQJUFAMMNFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNNC1=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iododiazinan-3-one typically involves the iodination of diazinan-3-one. One common method includes the reaction of diazinan-3-one with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like silver nitrate to facilitate the iodination process.
Industrial Production Methods: Industrial production of 5-Iododiazinan-3-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Iododiazinan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Formation of iodinated oxides.
Reduction: Formation of deiodinated diazinan-3-one.
Substitution: Formation of substituted diazinan-3-one derivatives.
Scientific Research Applications
Chemistry: 5-Iododiazinan-3-one is used as a building block in organic synthesis. Its iodine atom serves as a versatile functional group for further chemical modifications.
Biology: In biological research, 5-Iododiazinan-3-one derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. Its derivatives may exhibit bioactivity against specific molecular targets.
Industry: In the industrial sector, 5-Iododiazinan-3-one is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Iododiazinan-3-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
5-Iodo-2-aminoindane (5-IAI)
Structure: Unlike 5-Iododiazinan-3-one, 5-IAI is an aminoindane derivative (a bicyclic structure with a fused benzene ring). Pharmacology:
- Exhibits MDMA-like entactogenic effects due to serotonin and dopamine reuptake inhibition .
- Subjective effects include euphoria and sensory enhancement, as reported in user forums .
Toxicity : Moderate, with risks of hyperthermia and neurotoxicity at high doses .
Comparison :
- Structural: 5-IAI’s bicyclic indane core differs significantly from the monocyclic diazinanone system.
- Activity: While 5-IAI acts on monoamine transporters, diazinanones are typically explored for antimicrobial or catalytic roles (e.g., iodine-mediated synthesis in pyrazole derivatives ).
MDAI (5,6-Methylenedioxy-2-aminoindane)
Structure: Another aminoindane analog with a methylenedioxy substituent. Pharmacology:
Comparison :
- Substituent Effects : The iodine in 5-Iododiazinan-3-one may enhance electrophilicity for cross-coupling reactions, whereas MDAI’s methylenedioxy group directs serotonin-specific activity.
5-Chloro-2-methyl-4-isothiazolin-3-one
Structure : An isothiazolone biocide with a chlorine substituent.
Function : Broad-spectrum antimicrobial activity, used in industrial preservatives .
Comparison :
- Halogen Impact: Chlorine in isothiazolones increases stability and biocidal efficacy, while iodine in diazinanones may favor reactivity in synthetic pathways (e.g., Suzuki-Miyaura couplings).
5-Iodo-2,3-dihydropyridazin-3-one
Structure: A dihydropyridazinone with iodine at position 5, closely resembling 5-Iododiazinan-3-one. Applications: Limited data, but iodinated pyridazinones are intermediates in synthesizing bioactive molecules (e.g., antiviral or anticancer agents) .
Comparison :
- Reactivity : The iodine atom in both compounds could facilitate halogen-bonding interactions in drug design or serve as a leaving group in nucleophilic substitutions.
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